molecular formula C16H13BrN2O3 B214576 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214576
M. Wt: 361.19 g/mol
InChI Key: WQBRHBJWKCPSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as BRD-708 or ML239, is a small molecule compound that has been synthesized and studied for its potential use in scientific research.

Mechanism of Action

5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to a decrease in gene expression.
Biochemical and Physiological Effects
In vitro studies have shown that 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one inhibits the growth of cancer cells and reduces the expression of oncogenes. In vivo studies have demonstrated that 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has anti-inflammatory effects in animal models of inflammatory disease. Additionally, 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have cardioprotective effects in animal models of heart disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one as a chemical probe is its high potency and selectivity for BET proteins. This allows for the specific targeting of these proteins without affecting other bromodomain-containing proteins. However, one limitation is that 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for further study of 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective BET inhibitors for use as therapeutic agents. Another area of study is the role of BET proteins in various biological processes, including the regulation of immune responses and the development of cancer. Additionally, the use of 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one as a chemical probe may lead to the discovery of new targets for drug development.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 3-acetylindole with 3-pyridinecarboxaldehyde, followed by the bromination of the resulting compound with N-bromosuccinimide. The final step involves the reduction of the brominated compound with sodium borohydride to yield 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential use as a chemical probe to investigate the role of bromodomain-containing proteins in various biological processes. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histones, which play a critical role in gene expression and chromatin remodeling. Inhibition of bromodomain-containing proteins has been shown to have therapeutic potential in cancer and other diseases.

properties

Product Name

5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C16H13BrN2O3

Molecular Weight

361.19 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-methyl-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one

InChI

InChI=1S/C16H13BrN2O3/c1-19-13-5-4-11(17)7-12(13)16(22,15(19)21)8-14(20)10-3-2-6-18-9-10/h2-7,9,22H,8H2,1H3

InChI Key

WQBRHBJWKCPSBF-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CN=CC=C3)O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CN=CC=C3)O

Origin of Product

United States

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